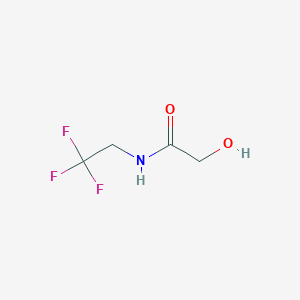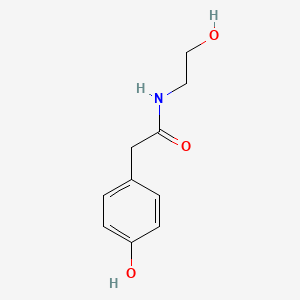
4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Descripción general
Descripción
4,7-Dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, also known as DMMBT, is an organic compound that has been studied for its synthetic, scientific research, and biochemical applications. DMMBT is a heterocyclic compound with a molecular weight of 252.37 g/mol, consisting of a benzothiazole ring fused with a morpholine ring. It is a white, crystalline solid with a melting point of 215-218°C.
Mecanismo De Acción
The mechanism of action of 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is based on its ability to form coordination complexes with metal ions. The benzothiazole ring acts as a donor group, donating two electrons to the metal ion, while the morpholine ring acts as an acceptor group, accepting two electrons from the metal ion. This coordination complex is then stabilized by hydrogen bonds between the metal ion and the two donor and acceptor groups.
Biochemical and Physiological Effects
In biochemical and physiological studies, 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been found to be non-toxic and non-irritating to the skin and mucous membranes. It has also been shown to have no mutagenic or teratogenic effects. In addition, 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been found to have no significant effect on the metabolism of glucose or other carbohydrates, and has no effect on the activity of enzymes or proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine in laboratory experiments is its low cost and easy availability. In addition, it is a stable compound that can be stored for long periods of time without degradation. However, 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is not very soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for the use of 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine in scientific research. These include the development of new coordination complexes, the use of 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine as a catalyst in organic synthesis, the use of 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine as a reagent for the synthesis of fluorescent dyes, and the use of 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine as a building block for peptide synthesis. Additionally, further research is needed to explore the biochemical and physiological effects of 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, as well as its potential applications in drug development.
Aplicaciones Científicas De Investigación
4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been studied for use as a reagent in a variety of scientific research applications. It has been used as a ligand in the synthesis of coordination complexes and as a catalyst in the synthesis of organic molecules. It has also been used as a reagent for the synthesis of organic molecules and for the detection of various organic molecules. In addition, 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been used in the synthesis of fluorescent dyes, as a building block for peptide synthesis, and as a reagent for the synthesis of small molecules.
Propiedades
IUPAC Name |
4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-11-3-4-12(2)14-13(11)17-15(20-14)16-5-6-18-7-9-19-10-8-18/h3-4H,5-10H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFWRXUVTWKCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1451902.png)
![3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1451904.png)

![6-Chloro-3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451907.png)
![4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine](/img/structure/B1451908.png)


![3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine](/img/structure/B1451913.png)



![4-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1451920.png)
![1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1451921.png)
![5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid](/img/structure/B1451922.png)